disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate typically involves the diazotization of 2-amino-4-chlorophenol followed by coupling with 4,5-dihydroxynaphthalene-2,7-disulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions, often in batch reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its reactivity, allowing it to participate in various chemical reactions . The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in biological staining and drug delivery .
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate .
- Disodium 3-[(E)-(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate .
Uniqueness
Disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications requiring high stability and vibrant color .
Properties
Molecular Formula |
C16H9ClN2Na2O9S2 |
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Molecular Weight |
518.8 g/mol |
IUPAC Name |
disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11ClN2O9S2.2Na/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22;;/h1-6,20-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
LNXMADNIUWFTPP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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